

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dibenzocinnolines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzo[c,f]cinnoline*

Cat. No.: *B086725*

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Introduction

Dibenzocinnolines are a class of polycyclic aromatic nitrogen-containing heterocycles. The core structure, benzo[c]cinnoline, consists of a cinnoline system fused with two benzene rings.^[1] These compounds have garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and materials science. Derivatives of this scaffold, notably substituted dibenzo[c,h]cinnolines, have been investigated for their potent biological activities, including their roles as anticancer agents that target topoisomerase I.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis protocols, and biological activities of key dibenzocinnoline compounds.

Physical and Chemical Properties

The fundamental physical and chemical properties of the parent compound, Benzo[c]cinnoline, are summarized below. These characteristics are foundational for its use in further chemical synthesis and biological studies.

Table 1: Physical and Chemical Data for Benzo[c]cinnoline

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ N ₂	[4][5]
Molecular Weight	180.21 g/mol	[4][5]
CAS Number	230-17-1	[6]
Melting Point	156-159 °C	[7][8]
Appearance	Yellow to yellow-green crystalline powder	[7]
pKa	2.80 ± 0.10 (Predicted)	[7]
Enthalpy of Sublimation (Δ _{sub} H°)	96.55 ± 0.90 kJ/mol	[9]
LogP (Octanol/Water)	2.4	[10]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and characterization of dibenzocinnolines. Key data from NMR, IR, and Mass Spectrometry for the parent Benzo[c]cinnoline are provided.

Table 2: Spectroscopic Data for Benzo[c]cinnoline

Technique	Data and Conditions	Source
^1H NMR	Spectral data available.	[10] [11]
^{13}C NMR	Spectral data available.	[10]
FTIR	Technique: KBr Wafer.	[10]
ATR-IR	Instrument: Bruker Tensor 27 FT-IR.	[10]
Mass Spectrometry (EI)	Ionization Energy: 70 eV. Top 5 Peaks (m/z): 180, 152, 151, 150, 126.	[10]
UV-Vis Spectrum	Spectral data available.	[9]

Synthesis of Dibenzocinnolines

Several synthetic routes to the dibenzocinnoline core have been developed. A prominent method involves the intramolecular cyclization of 2-azobiaryls, which can be promoted by copper(II) or electrochemical oxidation. Another effective method is the photocatalytic reduction of 2,2'-dinitrobiphenyl.

Experimental Protocol 1: Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts

This protocol describes the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, a method noted for its efficiency and functional group tolerance.[\[12\]](#)

- **Reaction Setup:** A mixture of the 2-azobiaryl substrate (0.1 mmol), $\text{Pd}(\text{OAc})_2$ (10 mol%), $\text{Cu}(\text{OAc})_2$ (3.0 equiv), and CuCl_2 (3.0 equiv) is prepared in trifluoroethanol (TFE, 1.5 mL).
- **Reaction Conditions:** The mixture is heated at 110 °C for 24 hours under aerobic conditions.
- **Anion Exchange:** Following the reaction, AgBF_4 (1.5 equiv) is added to facilitate an anion exchange, yielding the desired benzo[c]cinnolinium salt.

- Purification: The final product is purified. Yields are typically determined by ^1H NMR spectroscopy using an internal standard.[12]



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Caption: Workflow for Copper(II)-Promoted Synthesis of Benzo[c]cinnolinium Salts.

Experimental Protocol 2: Photocatalytic Reduction of 2,2'-Dinitrobiphenyl

This method provides a selective route to benzo[c]cinnoline under UV irradiation using a TiO₂ photocatalyst.[13]

- **Reactant Preparation:** 2,2'-dinitrobiphenyl (25 μmol) is dissolved in 50% aqueous isopropanol.
- **Catalyst Addition:** P25-TiO₂ (50 mg) is added to the solution.
- **Reaction Conditions:** The mixture is placed under an argon atmosphere and irradiated with UV light for 20 hours.
- **Product Formation:** The reaction selectively yields benzo[c]cinnoline (95% yield). Further irradiation beyond 20-24 hours can lead to the subsequent reduction of the product to 2,2'-biphenyldiamine.[13]

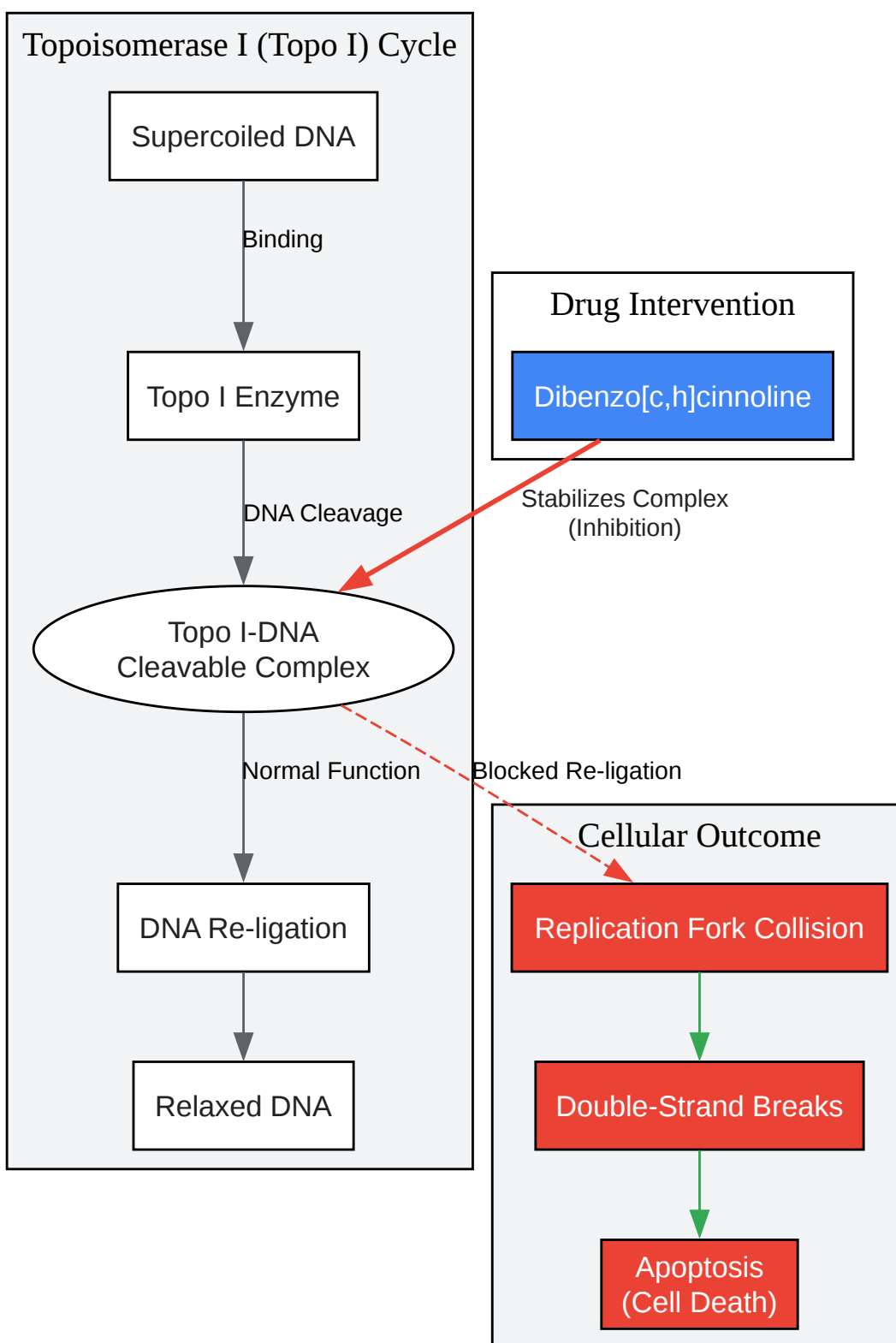
Biological Activity and Signaling Pathways

Substituted dibenzo[c,h]cinnolines have emerged as potent anticancer agents.[3] Their primary mechanism of action involves the targeting of Topoisomerase I, a crucial enzyme in DNA replication and transcription.

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Topo I) relieves torsional stress in DNA by inducing transient single-strand breaks. Dibenzo[c,h]cinnoline derivatives act by stabilizing the covalent complex formed between Topo I and DNA (the "cleavable complex").[3] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into permanent and lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][14]

Notably, these compounds have demonstrated greater potency and cytotoxicity compared to similarly substituted benzo[*i*]phenanthridines.[3] Furthermore, their cytotoxicity is not diminished in cells that overexpress the MDR1 efflux transporter, indicating they can overcome certain forms of multi-drug resistance.[3]



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Caption: Mechanism of Topoisomerase I Inhibition by Dibenzo[c,h]cinnoline.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Characteristics of Dibenzocinnolines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086725#physical-and-chemical-characteristics-of-dibenzo-c-f-cinnoline>]

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